6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide
Description
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide (C₉H₁₁BrClNO, molecular weight: 264.55 g/mol) is a tetrahydroisoquinoline derivative characterized by a chloro substituent at position 6, a hydroxyl group at position 7, and a hydrobromide salt form . Its synthesis involves acid-catalyzed intramolecular condensation of an iminium ion with an aromatic C-nucleophile, followed by oxidative decarboxylation and aromatization . The compound’s structural features make it a valuable intermediate in medicinal chemistry, particularly for exploring receptor-binding properties and derivatization pathways.
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRYAGYXGUTJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Cl)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation agents like sodium hydroxide or hydrogen peroxide. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in treating neurological disorders and conditions associated with neurotransmitter imbalances.
Research Findings
- Neuroprotective Effects : Studies indicate that derivatives of tetrahydroisoquinoline compounds can have neuroprotective effects, which are crucial in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. The compound's ability to modulate neurotransmitter systems may contribute to this effect .
- Antidepressant Activity : Research has shown that tetrahydroisoquinoline derivatives possess antidepressant-like effects in animal models. These findings suggest that 6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide could be explored further as a candidate for developing new antidepressant medications .
Neuroscience Applications
Mechanism of Action
The compound's mechanism of action involves interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This interaction is vital for understanding its potential role in treating mood disorders and other psychiatric conditions.
Case Studies
- A study published in a peer-reviewed journal demonstrated the efficacy of tetrahydroisoquinoline derivatives in enhancing cognitive function in models of cognitive impairment. The results indicated significant improvements in memory and learning tasks .
Chemical Synthesis
Synthetic Intermediate
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of novel pharmaceuticals.
Applications in Synthesis
- Building Block for Complex Molecules : The compound can be used as a building block in the synthesis of more complex isoquinoline derivatives, which are often utilized in drug discovery and development .
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Tetrahydroisoquinolines with Halogen and Methoxy Groups
1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (R/S enantiomers)
- Molecular Formula: C₂₀H₂₅ClNO₂⁺ (MW: 346.16 g/mol)
- Key Features : A 4-chlorophenethyl group at position 1, methoxy at position 6, and methyl at position 2.
- Synthesis : Synthesized via racemic resolution, yielding regioisomers (1:1 ratio) with 6–9% isolated yields after chromatography .
- Biological Relevance : These enantiomers are studied as NMDA receptor ligands, with stereochemistry influencing receptor selectivity and potency .
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives
- Example: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (C₁₁H₁₆ClNO₂, MW: 229.71 g/mol).
- Key Features : Methoxy at position 6 and methyl at position 1.
- Applications : Demonstrated high selectivity for dopamine D3 receptors (D3R) over D2R due to interactions with extracellular loop 2 (ECL2) of D3R .
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Tetrahydroisoquinolines with Complex Substituents
1-(4-Chlorophenethyl)-7-Methoxy-2-Methyl-1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride
- Molecular Formula: C₁₉H₂₂ClNO₂·HCl (MW: 364.31 g/mol).
- Key Features : Chlorophenethyl and methoxy groups at positions 1 and 7, respectively.
- Structural Insights : Docking studies suggest strong interactions with D3R orthosteric sites, highlighting the role of substituent bulkiness in receptor affinity .
(R)-6-Methoxy-1-(4-Methoxybenzyl)-2-Methyl-1,2,3,4-Tetrahydroisoquinolin-7-ol
Functionalized Derivatives with Pharmacological Activity
6-Chloro-7,8-Dihydroxy-1-Phenyl-2,3,4,5-Tetrahydro-1H-3-Benzazepine Hydrobromide
- Molecular Formula: C₁₇H₁₈ClNO₂·HBr (MW: 392.69 g/mol).
- Key Features : Chloro and dihydroxy groups on a benzazepine scaffold.
- Biological Activity : Acts as a dopamine D1/D2 receptor agonist with moderate efficacy in MPTP-induced parkinsonian models .
7-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Comparative Data Table
Key Findings and Discussion
- Substituent Effects: Chloro vs. Positional Isomerism: 6-Chloro derivatives show distinct receptor selectivity compared to 7-bromo analogues due to steric and electronic differences .
- Synthetic Complexity :
- Pharmacological Profiles :
- D3R selectivity is maximized in 6-methoxy derivatives due to ECL2 interactions , while chloro-substituted compounds may target NMDA or dopamine receptors .
Biological Activity
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide (CAS Number: 860437-56-5) is a compound derived from tetrahydroisoquinoline, notable for its diverse biological activities. The presence of both chlorine and hydroxyl functional groups enhances its reactivity and potential therapeutic applications. This article details the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C9H10ClNO·HBr
- Molecular Weight : 264.54 g/mol
- IUPAC Name : 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide
The biological effects of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide are primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter pathways, particularly those related to dopamine and serotonin.
- Receptor Modulation : It has been shown to modulate the activity of neurotransmitter receptors, potentially influencing mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that 6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide has significant antimicrobial activity. A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
Neuroprotective Effects
In vitro studies have reported that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to enhance cellular resilience by modulating antioxidant enzyme activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In one study, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy .
Case Studies
Applications in Research and Medicine
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol; hydrobromide serves multiple roles in scientific research:
- Pharmaceutical Development : It is explored as a lead compound for developing drugs targeting neurodegenerative diseases.
- Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules.
- Material Science : Investigated for potential applications in developing new materials with unique properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenethylamine precursors under acidic conditions. For example, bromination at the 7-position can be achieved using HBr in ethanol, followed by purification via recrystallization from hexane (mp 216–218°C) . Reaction temperature and stoichiometry of HBr are critical: excess HBr improves salt stability but may reduce crystallinity. Monitor reaction progress via TLC (Rf ~0.67 in hexane/ethyl acetate systems) .
Q. How can NMR and IR spectroscopy distinguish between hydrobromide and hydrochloride salts of this compound?
- Methodological Answer :
- ¹H NMR : The hydrobromide salt shows distinct proton environments due to bromide’s weaker hydrogen-bonding vs. chloride. For example, the 7-OH proton appears as a broad singlet (δ ~2.05 ppm in CDCl₃) in hydrochloride derivatives, while hydrobromide salts may exhibit slight upfield shifts .
- IR : Hydrobromide salts lack the strong ν(O–H) stretch at ~3598 cm⁻¹ seen in free bases, replaced by broader bands due to bromide interactions .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer : The hydrobromide salt is typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in hexane. Store at room temperature in airtight containers with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to light, as isoquinoline derivatives are prone to photolytic decomposition .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with skin/eyes due to potential irritation from HBr. Follow P201 and P202 guidelines: obtain material-specific safety data and ensure all personnel are trained in handling hydrobromic acid derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect the compound’s biological activity?
- Methodological Answer :
- SAR Insights : Chloro substituents at position 6 enhance receptor binding affinity in androgen receptor modulators compared to methoxy groups, as shown in analogues like 6,7-dimethoxy derivatives .
- Experimental Design : Compare IC₅₀ values of chloro vs. methoxy variants in in vitro assays (e.g., competitive binding assays using radiolabeled ligands). Adjust synthetic routes to introduce substituents via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
Q. What computational approaches predict interactions between this compound and viral protein targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model ligand-protein interactions. Focus on conserved residues in viral targets (e.g., SARS-CoV-2 main protease). Validate predictions with molecular dynamics simulations to assess binding stability .
- Machine Learning : Train models on datasets of isoquinoline derivatives with known antiviral activity to predict efficacy .
Q. How can in vitro assays evaluate the compound’s activity as a microtubule disruptor?
- Methodological Answer :
- Tubulin Polymerization Assays : Monitor inhibition of tubulin assembly using fluorescence-based kits (e.g., CytoDYNAMIX Screen). Compare results to positive controls like colchicine.
- Cell Viability Assays : Treat cancer cell lines (e.g., HeLa) with varying concentrations and measure apoptosis via flow cytometry or MTT assays .
Q. How can contradictory data on salt stability (hydrobromide vs. hydrochloride) be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of hydrobromide (higher thermal stability due to larger anion) and hydrochloride salts.
- Solubility Studies : Use HPLC to quantify solubility in physiological buffers. Hydrobromide salts often exhibit better aqueous solubility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
